molecular formula C17H14FNO B1348824 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 332922-15-3

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B1348824
CAS RN: 332922-15-3
M. Wt: 267.3 g/mol
InChI Key: FBROSICYDAPWQA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (FMBICA) is a synthetic compound that has been studied for its potential applications in scientific research. FMBICA is a member of the indole family and has a molecular weight of 262.3 g/mol. It is a colorless solid that is insoluble in water. FMBICA has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Catalysis Applications

  • Green & Sustainable Synthesis : A study by Yogita Madan demonstrates the synthesis of knoevenagel condensed products of indole-3-carbaldehydes, highlighting the advantages of excellent yields, short reaction time, and environmental benefits through the use of solvent-free methods and nanocatalysis (Madan, 2020).
  • Palladacycle Catalysts : Research by M. Singh et al. explores the design and synthesis of palladacycles from indole carbaldehydes and their applications as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their efficiency in catalytic processes (Singh et al., 2017).
  • Nickel Ferrite Nanoparticles : A study conducted by T. N. Rao and colleagues focuses on the catalytic activity of nickel ferrite nanoparticles in synthesizing novel organic compounds, demonstrating the role of these nanoparticles in facilitating chemical reactions (Rao et al., 2019).

Biological Activity Exploration

  • Antimicrobial and Antioxidant Activities : The study by C. Gopi and M. Dhanaraju discusses the synthesis and evaluation of novel indole derivatives for their antioxidant properties, indicating the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
  • Anti-Cancer Agents : Research by S. Anwar et al. presents the synthesis of N-arylated indole-3-substituted-2-benzimidazoles as potential anticancer agents, highlighting the significance of these compounds in cancer treatment (Anwar et al., 2023).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBROSICYDAPWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341477
Record name 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

CAS RN

332922-15-3
Record name 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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